Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H23F4NO4S and its molecular weight is 425.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate (CAS No. 1245784-24-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, metabolism, and implications for drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is C18H23F4NO4S, with a molecular weight of 425.4 g/mol. The structure includes a piperidine ring, a tert-butyl group, and a trifluoromethyl-substituted aromatic sulfonyl moiety, which contribute to its physicochemical properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H23F4NO4S |
Molecular Weight | 425.4 g/mol |
CAS Number | 1245784-24-0 |
Purity | Typically ≥ 95% |
Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and bioavailability. Studies have shown that compounds containing trifluoromethyl groups can exhibit increased potency against various biological targets due to their ability to interact favorably with enzymes and receptors.
- Antimicrobial Activity : Initial screenings suggest potential antimicrobial properties, particularly against Gram-positive bacteria. The sulfonamide component may play a role in inhibiting bacterial growth by interfering with folate synthesis pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant in disease processes, including proteases and kinases. Preliminary data indicate moderate inhibition rates, suggesting further optimization could enhance efficacy.
- Cytotoxicity : In vitro studies have assessed cytotoxic effects on cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, which may be linked to its structural features that promote apoptosis in malignant cells.
Case Studies
A recent study published in MDPI highlighted the role of trifluoromethylated compounds in drug design, emphasizing their improved pharmacokinetic properties and metabolic stability compared to non-fluorinated analogs . This supports the hypothesis that this compound could be developed into a viable therapeutic agent.
Synthesis and Metabolism
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.
- Introduction of the Trifluoromethyl Group : Achieved through selective fluorination techniques that enhance the lipophilicity of the compound.
- Sulfonation : The incorporation of the sulfonyl moiety is crucial for biological activity and is typically performed using sulfonating agents under controlled conditions.
Metabolic studies indicate that the compound undergoes phase I metabolism predominantly via cytochrome P450 enzymes, leading to hydroxylated metabolites that retain biological activity . This metabolic pathway suggests potential for further modifications to enhance stability and reduce toxicity.
Properties
IUPAC Name |
tert-butyl 4-[[3-fluoro-5-(trifluoromethyl)phenyl]sulfonylmethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F4NO4S/c1-17(2,3)27-16(24)23-6-4-12(5-7-23)11-28(25,26)15-9-13(18(20,21)22)8-14(19)10-15/h8-10,12H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKGAIKSKGGPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC(=CC(=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F4NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101115255 | |
Record name | 1,1-Dimethylethyl 4-[[[3-fluoro-5-(trifluoromethyl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245784-24-0 | |
Record name | 1,1-Dimethylethyl 4-[[[3-fluoro-5-(trifluoromethyl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245784-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[[3-fluoro-5-(trifluoromethyl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.